7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one
Description
Significance of Imidazo[1,2-a]pyrazinone Scaffolds in Heterocyclic Chemistry and Chemical Biology
The imidazo[1,2-a]pyrazine (B1224502) ring system, a nitrogen-bridged fused heterocyclic compound, represents a highly versatile and privileged scaffold in the fields of organic synthesis and drug development. rsc.orgresearchgate.net These structures are considered structural analogues of deazapurines and are a focal point of significant research interest due to the wide array of biological activities their derivatives exhibit. tsijournals.com
The broad pharmacological potential of the imidazo[1,2-a]pyrazine core has been demonstrated through the synthesis of derivatives with antibacterial, anti-inflammatory, antiulcer, cardiac stimulating, antidepressant, and antiproliferative properties. tsijournals.com Furthermore, this scaffold has been instrumental in the development of inhibitors for crucial cellular targets, including phosphodiesterase and various receptor tyrosine kinases. tsijournals.com The related imidazo[1,2-a]pyridine (B132010) scaffold has also gained substantial attention, forming the core of several commercially available pharmaceutical agents, which underscores the therapeutic potential embedded within this class of heterocyclic compounds. nih.govnih.gov
Research Context of 7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one within Imidazopyrazine Chemistry and its Analogues
Within the broader family of imidazopyrazines, this compound has emerged as a specialized tool in the field of physical organic chemistry. It is primarily recognized as a hydrogen bonding sensor. sigmaaldrich.com Developed by the Kozlowski group, this compound functions as a colorimetric probe, enabling researchers to assess the relative reactivity of hydrogen-bonding organocatalysts and to quantify the strength of hydrogen bonds in molecules of pharmaceutical relevance. sigmaaldrich.com
The research context for this compound is also informed by its structural analogues, particularly those within the imidazo[1,2-a]pyrazin-3(7H)-one class that exhibit luminescent properties. nih.gov Prominent examples include coelenterazine (B1669285) and Cypridina luciferin, which are the basis for bioluminescence in several marine organisms. nih.gov The study of these natural products and their synthetic analogues has driven investigations into the principles of chemiluminescence and its application in bioassays. nih.govrsc.org
Moreover, the exploration of methylated imidazopyrazinone cores extends to different isomers with distinct biological applications. For instance, derivatives of the 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold have been developed as potent inhibitors of the Bromodomain and Extraterminal Domain (BET) family of proteins, which are targets for anti-cancer therapies. nih.gov This highlights the chemical tractability and diverse functional outcomes that can be achieved through modification of the core imidazopyrazinone structure.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₁N₃O |
| Molecular Weight | 225.25 g/mol |
| CAS Number | 152719-99-8 |
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-2-phenylimidazo[1,2-a]pyrazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-15-7-8-16-11(9-15)14-12(13(16)17)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQHNBJMAAENRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C(=C1)N=C(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30772541 | |
| Record name | 7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30772541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152719-99-8 | |
| Record name | 7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30772541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 7 Methyl 2 Phenylimidazo 1,2 a Pyrazin 3 7h One
Electrophilic and Nucleophilic Substitution Reactions on the Core Structure
The imidazo[1,2-a]pyrazine (B1224502) scaffold exhibits distinct reactivity towards electrophiles and nucleophiles, which is influenced by the electron distribution within the bicyclic aromatic system.
Electrophilic Substitution: For the parent imidazo[1,2-a]pyrazine ring, electrophilic aromatic substitution is highly regioselective. Theoretical and experimental studies on related structures show that electrophilic attack preferentially occurs at the C-3 position of the electron-rich five-membered imidazole (B134444) ring. This preference is attributed to the formation of a more stable cationic intermediate where the aromaticity of the six-membered pyrazine (B50134) ring is maintained. In the case of 7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one, the C-3 position is occupied by a carbonyl group, thus blocking direct electrophilic substitution at this most reactive site. Consequently, electrophilic attack would be directed to other positions, such as the phenyl ring or potentially less reactive positions on the pyrazine ring, depending on the reaction conditions and the nature of the electrophile.
Nucleophilic Substitution: The pyrazine ring of the imidazo[1,2-a]pyrazine system is more electron-deficient and can be susceptible to nucleophilic substitution, particularly when substituted with good leaving groups. Research on halo-substituted imidazo[1,2-a]pyrazines has demonstrated that nucleophilic substitution can occur. For instance, studies have shown that a bromine atom at the C-8 position can be displaced by nucleophiles such as secondary amines or sodium methylate. This suggests that functionalization of the this compound core via nucleophilic substitution is a viable strategy, provided a suitable leaving group is present on the pyrazine ring.
Oxidation and Reduction Chemistry of the Imidazopyrazinone Scaffold
The redox chemistry of the imidazopyrazinone scaffold is central to its well-known antioxidant and chemiluminescent properties.
Oxidation: The imidazo[1,2-a]pyrazin-3(7H)-one core is known to be sensitive to oxygen and reactive oxygen species (ROS). tsijournals.com This sensitivity underlies its function as an antioxidant, as it can inhibit the oxidation of other molecules initiated by radicals. tsijournals.com The oxidation of the scaffold is a key step in its chemiluminescence, where it reacts with superoxide (B77818) radicals (O₂⁻). rsc.org Kinetic studies on analogues show that the reaction involves the consumption of superoxide to generate light, indicating the compound undergoes oxidation. rsc.org This process is believed to proceed through a dioxetanone intermediate, which upon decomposition, releases light. The antioxidant activity of various imidazo[1,2-a]pyrazine derivatives has been evaluated, with some compounds showing potent free radical scavenging activity. tsijournals.com
Reduction: While the oxidation of imidazopyrazinones is well-documented in the context of luminescence, specific studies on the controlled chemical reduction of the this compound scaffold are less common in the reviewed literature. In principle, the carbonyl group at the C-3 position is a reducible site. Standard reducing agents could potentially convert the ketone to a hydroxyl group, yielding the corresponding alcohol, or under stronger conditions, lead to complete reduction to a methylene (B1212753) group. Such transformations would significantly alter the electronic and steric properties of the molecule. The electrochemical properties, often studied by cyclic voltammetry, can provide insights into the redox potentials of a molecule, revealing the feasibility of its oxidation and reduction processes. colostate.eduwikipedia.org This technique allows for the rapid observation of redox behavior over a wide potential range. colostate.edu
Photochemical Reactions and Stability Studies of Imidazopyrazinones
The most significant photochemical reaction associated with the imidazo[1,2-a]pyrazin-3(7H)-one scaffold is chemiluminescence, a process where light is emitted from a chemical reaction. nih.gov
Chemiluminescence: Analogues of this compound, such as Cypridina luciferin, are well-known for their bright light emission upon oxidation in the absence of enzymatic catalysis. nih.gov The reaction is typically initiated by an oxidant, such as superoxide, in an aqueous solution. rsc.org The proposed mechanism involves the oxidation of the imidazopyrazinone ring to form a high-energy dioxetanone intermediate. This unstable intermediate then decomposes to form an excited-state aminopyrazine derivative, which emits a photon as it relaxes to its ground state. The efficiency and wavelength of the emitted light are highly dependent on the substituents on the core scaffold. nih.gov
Photostability: The intrinsic photostability of a chemical compound is a critical parameter, especially for molecules intended for use in materials or pharmaceutical contexts. Photostability testing evaluates whether light exposure leads to unacceptable degradation. researchgate.net While specific photostability studies for this compound were not detailed in the provided sources, general principles dictate that heterocyclic compounds with extended conjugation can be susceptible to photodegradation. Such studies typically involve exposing the compound to standardized light sources (e.g., UV and visible light) for a defined duration and then analyzing for degradation products. researchgate.net Given its photochemical reactivity in chemiluminescence, understanding the compound's stability under ambient light is crucial for its storage and application.
Reactivity as a Colorimetric Sensor in Hydrogen-Bonding Catalyst Studies
A notable application of this compound is its use as a colorimetric sensor for quantifying the activity of hydrogen-bonding organocatalysts. acs.org Developed by the Kozlowski group, this molecule provides a rapid and visually detectable method to assess the strength of hydrogen-bond donors. acs.org
The sensing mechanism is based on the interaction between the catalyst (a hydrogen-bond donor) and the carbonyl group at the C-3 position of the imidazopyrazinone, which acts as a hydrogen-bond acceptor. acs.org This interaction perturbs the electronic structure of the chromophore, leading to a change in its maximum absorption wavelength (λmax), which can be monitored using UV-visible spectroscopy. acs.org The binding results in a hypsochromic (blue) shift in the absorption spectrum. acs.org The magnitude of this shift (Δλmax) correlates directly with the activating ability of the hydrogen-bonding catalyst, providing a measure of its relative reactivity. acs.org This sensor has been used to evaluate a wide range of catalysts, demonstrating a linear correlation between the spectral shift and the relative reaction rates for processes like the Friedel-Crafts reaction. acs.org
| Catalyst Type | Catalyst | Hypsochromic Shift (Δλmax in nm) |
|---|---|---|
| Thiourea | Thiourea | 15 |
| Thiourea | N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | 40 |
| Squaramide | N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]squaramide | 45 |
| Bisphenol | Bisphenol | 18 |
| Urea | Urea | 12 |
| Alcohol | Hexafluoroisopropanol (HFIP) | 25 |
Radical Reactions for Functionalization of Imidazopyrazines
Radical reactions offer a powerful and efficient method for the direct functionalization of heterocyclic scaffolds. While studies specifically on this compound are limited, extensive research on the closely related imidazo[1,2-a]pyridine (B132010) core provides a strong precedent for the applicability of these methods. rsc.org The direct C-H functionalization of this scaffold is an efficient strategy for generating diverse derivatives. rsc.org
Modern radical functionalization strategies often employ:
Transition Metal Catalysis: Metals like copper or iron can catalyze the formation of radical species that can then add to the heterocyclic core.
Metal-Free Oxidation: Using chemical oxidants to generate radicals from suitable precursors.
Photocatalysis: Visible-light photoredox catalysis has emerged as a particularly mild and effective method for generating a wide array of radicals for C-H functionalization reactions.
These methods have been successfully applied to imidazo[1,2-a]pyridines to introduce various functional groups, including trifluoromethyl, amino, and alkyl groups, typically at the C-3 position. Given the electronic similarities between the scaffolds, it is highly probable that such radical-mediated reactions could be adapted for the functionalization of the imidazo[1,2-a]pyrazine core, offering pathways to novel derivatives with tailored properties.
Advanced Spectroscopic and Structural Characterization of 7 Methyl 2 Phenylimidazo 1,2 a Pyrazin 3 7h One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Structural Elucidation beyond Identification
High-resolution NMR spectroscopy, including both ¹H and ¹³C NMR, is a fundamental technique for the structural elucidation of organic molecules like 7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one.
¹H NMR would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals would include those for the methyl group (a singlet), protons on the pyrazinone and phenyl rings (doublets and triplets), revealing their electronic environment and through-bond coupling.
¹³C NMR would identify all unique carbon atoms in the molecule, including the carbonyl carbon of the pyrazinone ring, which would appear at a characteristic downfield shift.
2D NMR techniques such as COSY, HSQC, and HMBC would be essential to unambiguously assign all proton and carbon signals and to confirm the connectivity of the fused ring system and the phenyl substituent. Conformational analysis, particularly regarding the rotational barrier of the phenyl group, could be investigated using variable temperature NMR experiments.
A detailed data table of chemical shifts and coupling constants cannot be generated without access to the experimental spectra.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Dynamics
Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the C=O (amide carbonyl) stretching vibration, typically found in the range of 1650-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the aromatic and methyl groups (around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively), C=N and C=C stretching vibrations from the fused heterocyclic and phenyl rings (in the 1400-1600 cm⁻¹ region), and various bending vibrations.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, in particular, often produce strong and sharp signals in the Raman spectrum, which would be useful for characterizing the phenyl and imidazopyrazinone core.
A data table of specific vibrational frequencies cannot be compiled without experimental data.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound was specifically designed as a colorimetric sensor for hydrogen bonding. sigmaaldrich.com This function is directly related to its electronic properties. The molecule possesses an extended π-conjugated system encompassing the phenyl ring and the imidazopyrazinone core.
The UV-Vis spectrum would display absorption maxima (λ_max) corresponding to π → π* and n → π* electronic transitions. The key feature of this compound is the change in its absorption spectrum upon interaction with hydrogen-bond donors. This interaction, typically at the carbonyl oxygen or the pyrazine (B50134) nitrogen, alters the electronic distribution within the molecule, leading to a bathochromic (red shift) or hypsochromic (blue shift) shift in the λ_max. This color change allows for the quantification of hydrogen-bond strengths. Without access to specific studies, a detailed analysis of the electronic transitions and a data table of absorption maxima with and without hydrogen-bond donors cannot be provided.
Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): This would be used to confirm the elemental composition of this compound (C₁₃H₁₁N₃O) by providing a highly accurate mass measurement of its molecular ion [M+H]⁺ or M⁺•.
Tandem MS (MS/MS): By inducing fragmentation of the molecular ion, the connectivity of the molecule can be probed. Expected fragmentation pathways would likely involve the cleavage of the phenyl group, loss of CO from the pyrazinone ring, and various fissions of the heterocyclic core. A detailed analysis of these pathways and the generation of a fragmentation table are not possible without experimental mass spectra.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A crystal structure of this compound would provide precise data on:
Molecular Geometry: Exact bond lengths, bond angles, and torsion angles, confirming the planarity of the fused ring system and determining the angle of the phenyl ring relative to the core.
Intermolecular Interactions: It would reveal how the molecules pack in the crystal lattice. Key interactions would likely include π-π stacking between the aromatic rings and C-H···O or C-H···N hydrogen bonds, which govern the supramolecular architecture.
No published crystal structure for this specific compound was found during the search, and therefore, a table of crystallographic data cannot be presented.
Computational and Theoretical Studies on 7 Methyl 2 Phenylimidazo 1,2 a Pyrazin 3 7h One
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules. These calculations solve approximations of the Schrödinger equation to determine a molecule's electron distribution, from which numerous properties can be derived. For 7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one, such studies would provide a foundational understanding of its stability, electronic characteristics, and chemical behavior. However, specific DFT studies on this compound are not found in the available literature.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.comtaylorandfrancis.com The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. taylorandfrancis.com From these energies, reactivity indices such as chemical hardness, softness, and electronegativity can be calculated to quantify the molecule's behavior in chemical reactions.
A detailed FMO analysis for this compound would require specific computational results that are currently unavailable.
Electrostatic Potential Surface (ESP) Mapping
An Electrostatic Potential (ESP) map, or Molecular Electrostatic Potential (MEP) surface, illustrates the charge distribution on a molecule's surface. wolfram.comresearchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. nih.gov Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, such as those around lone pairs on oxygen or nitrogen atoms. wolfram.com Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, one would expect a significant negative potential around the carbonyl oxygen, making it a primary site for hydrogen bonding and electrophilic interactions. However, a specific, calculated ESP map for this molecule is not available in the reviewed literature.
Spectroscopic Property Simulations (e.g., UV-Vis, NMR shifts)
Computational methods can simulate various spectroscopic properties. Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C), providing theoretical support for experimental structure elucidation. nih.govnih.gov Simulating these properties for this compound would allow for a direct comparison with experimental data to confirm its structure and electronic configuration. No such simulation data was found in the public domain for this compound.
Molecular Docking and Dynamics Simulations for Ligand-Target Recognition Hypotheses
Molecular docking and dynamics are computational techniques used to predict and analyze the interaction of a small molecule (ligand) with a biological macromolecule (target), such as a protein or enzyme. These methods are fundamental in drug discovery for generating hypotheses about a compound's potential mechanism of action.
Binding Site Prediction and Interaction Analysis
Molecular docking software predicts the preferred orientation of a ligand when bound to a target, generating a binding score that estimates the strength of the interaction. nih.govmdpi.com This analysis identifies the specific amino acid residues in the target's binding pocket that interact with the ligand through forces like hydrogen bonds, hydrophobic interactions, and van der Waals forces. Such an analysis for this compound could suggest potential protein targets and explain its biological activity at a molecular level. However, no published docking studies for this specific compound were identified.
Conformational Dynamics in Biological Environments
While docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations study the movement of atoms and molecules over time. An MD simulation of the this compound-protein complex would reveal the stability of the binding pose, the flexibility of the ligand within the binding site, and how the protein's conformation might change upon binding. This provides a more dynamic and realistic view of the molecular recognition process. Specific MD simulation studies for this compound are not available in the literature reviewed.
QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR studies are crucial for designing new molecules with enhanced therapeutic properties, such as anticancer, antimicrobial, or kinase inhibitory activities.
Research has demonstrated that the imidazo[1,2-a]pyrazine (B1224502) scaffold is a versatile pharmacophore with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects espublisher.comnih.govresearchgate.net. QSAR models help to identify the key structural features and physicochemical properties that govern these activities.
A study on the anticancer activities of various imidazo[1,2-a]pyrazine derivatives against human tumor cell lines revealed significant correlations between biological activity and specific physicochemical parameters dergipark.org.tr. Using Hansch analysis, it was reported that hydrophobic (clogP) and steric (Es) parameters were key descriptors influencing the anticancer effects of these compounds dergipark.org.tr. This suggests that modulating the lipophilicity and the size of substituents at various positions on the imidazo[1,2-a]pyrazine core can lead to more potent analogues.
In a more specific 3D-QSAR study, a series of 49 selective imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cancer signaling, were analyzed nih.gov. The study utilized a combination of quantum mechanics-polarized ligand docking (QPLD) and atom-based 3D-QSAR model development. The resulting model showed high predictive power, with a test set Q² value of 0.650, and provided detailed insights into the structural requirements for PI3Kα inhibition nih.gov. The contour maps generated from this model highlighted regions where bulky, electron-withdrawing, or hydrogen-bond donating groups would be favorable for activity, guiding the design of new, more potent inhibitors nih.gov.
Furthermore, computational analysis of novel imidazo[1,2-a]pyrazine derivatives for antimicrobial activity has also been conducted espublisher.com. Through QSAR modeling, specific compounds were identified as highly promising antibacterial agents. The study predicted Staphylococcus aureus Pyruvate carboxylase (SaPC) as a likely molecular target, which was supported by molecular docking studies showing favorable binding energies espublisher.com. The analysis of absorption, distribution, metabolism, and excretion (ADME) properties indicated that these analogues generally possess good gastrointestinal absorption, a key characteristic for oral drug candidates espublisher.com.
The collective findings from these QSAR and structure-activity relationship (SAR) studies provide a robust framework for the rational design of analogues of this compound. By systematically modifying substituents on the phenyl ring and the pyrazine (B50134) core, it is possible to optimize the compound's interaction with specific biological targets.
Table 1: Key Physicochemical Descriptors in QSAR Models for Imidazo[1,2-a]pyrazine Analogues
| Descriptor Type | Specific Descriptor | Associated Biological Activity | Reference |
|---|---|---|---|
| Hydrophobic | clogP (logarithm of partition coefficient) | Anticancer | dergipark.org.tr |
| Steric | Es (Taft Steric Constant) | Anticancer | dergipark.org.tr |
| 3D-QSAR Fields | Favorable Negative Charge | PI3Kα Inhibition | nih.gov |
| 3D-QSAR Fields | Favorable Hydrophobic Regions | PI3Kα Inhibition | nih.gov |
Reaction Mechanism Elucidation via Computational Chemistry
Understanding the reaction mechanism for the synthesis of the imidazo[1,2-a]pyrazin-3(7H)-one core is fundamental for optimizing reaction conditions and improving yields. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to explore the energetics of reaction pathways, identify transition states, and elucidate the roles of catalysts and reagents.
The classical synthesis of the imidazo[1,2-a]pyrazine ring system involves the condensation of a 2-aminopyrazine (B29847) derivative with an α-halocarbonyl compound ucl.ac.uknih.gov. The generally accepted mechanism for this reaction proceeds via an initial nucleophilic attack by the endocyclic nitrogen of the 2-aminopyrazine onto the electrophilic carbon of the α-halocarbonyl. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic fused-ring system ucl.ac.uk.
While specific computational studies on the formation of this compound are not widely available, theoretical investigations into the formation of related imidazo[1,2-a]pyrazine structures provide significant mechanistic insights. For instance, a quantum chemical study on the formation of imidazo[1,2-a]pyrazine-3,6-diones from α-amino acids and their corresponding diketopiperazines (DKPs) has detailed a plausible multi-step pathway acs.org. This study, using DFT calculations, outlined a four-step process:
O-acylation: The initial step involves the acylation of the DKP by an amino acid. When catalyzed by a silica surface, the activation energy for this step was found to be significantly lowered by over 9 kcal/mol compared to the gas-phase reaction acs.org.
Acyl Transfer: A subsequent acyl group transfer occurs from an oxygen atom to a nitrogen atom acs.org.
Intramolecular Condensation: The resulting N-acyl DKP undergoes an intramolecular condensation to form a cyclol intermediate acs.org.
Dehydration: The final step is the elimination of a water molecule to yield the bicyclic amidine product acs.org.
This detailed computational analysis highlights the favorability of each step and the crucial role a catalyst can play in lowering activation barriers acs.org.
Another relevant mechanistic proposal, though not computationally derived, involves an iodine-catalyzed three-component reaction of a 2-aminopyrazine, an aldehyde, and an isocyanide nih.gov. The proposed mechanism begins with the condensation of the 2-aminopyrazine and the aldehyde to form an imine. The Lewis acid catalyst (iodine) then activates this imine for nucleophilic attack by the isocyanide, followed by a [4+1] cycloaddition to generate the imidazo[1,2-a]pyrazine core nih.gov. Such proposed mechanisms are prime candidates for future computational verification to calculate the energy profiles of the intermediates and transition states, thereby confirming the most likely reaction pathway.
These examples demonstrate the power of computational chemistry to move beyond postulated mechanisms and provide quantitative, energetic details of the reaction coordinates for the synthesis of complex heterocyclic systems like this compound.
Table 2: Computationally Studied Steps in the Formation of a Related Imidazo[1,2-a]pyrazine System
| Reaction Step | Description | Key Computational Finding | Reference |
|---|---|---|---|
| 1. O-acylation | Acylation of a diketopiperazine by an amino acid. | Silica catalysis lowers the activation energy by >9 kcal/mol. | acs.org |
| 2. Acyl Transfer | Transfer of the acyl group from oxygen to nitrogen. | Exothermic process. | acs.org |
| 3. Condensation | Intramolecular reaction to form a cyclol intermediate. | Energetics depend on the specific amino acid. | acs.org |
Investigative Studies on the Biological Activities of 7 Methyl 2 Phenylimidazo 1,2 a Pyrazin 3 7h One Focusing on Mechanisms and Targets, Excluding Clinical Data
In Vitro Target Identification and Validation Studies
Enzyme Inhibition/Activation Assays
There is currently no specific information available from research studies detailing the inhibitory or activating effects of 7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one on enzymes such as cyclin-dependent kinase 9 (CDK9), phosphoinositide 3-kinase (PI3K), or ATPases.
Protein-Ligand Interaction Analysis
Detailed analyses of the interaction between this compound and specific protein targets using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) have not been reported.
Cellular Mechanism of Action Investigations
Investigations into the effects of this compound on cellular mechanisms in cell lines are not documented in the available scientific literature. While related imidazo[1,2-a]pyrazine (B1224502) derivatives have been studied for their cytotoxic effects on cancer cell lines, this data is not specific to the 7-methyl-2-phenyl variant. ijirset.com
Effects on Cell Signaling Pathways
There is no available research on the effects of this compound on intracellular signaling pathways, such as the NF-κB pathway.
Modulation of Cellular Processes
Specific studies detailing the impact of this compound on cellular processes like proliferation, apoptosis, or antioxidant activity have not been published.
Subcellular Localization Studies
Detailed studies specifically delineating the subcellular localization of this compound are not extensively detailed in the available research. However, investigations into closely related scaffolds provide insights into potential intracellular distribution. For instance, studies on derivatives of the isomeric 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold, developed as BRD4 inhibitors, have utilized fluorescent probes and nuclei-specific dyes. ebi.ac.uk These studies were able to verify that the biological activity, specifically the induction of apoptosis, occurred via intranuclear action in the BXPC-3 human pancreatic cancer cell line. ebi.ac.uk This suggests that the imidazopyrazine core can penetrate the cell and nuclear membranes to engage with intranuclear targets. Further research is required to confirm if this compound follows a similar localization pattern.
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
The biological activities of compounds based on the imidazo[1,2-a]pyrazine scaffold are highly dependent on the nature and position of various substituents. researchgate.net Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these molecules for different biological targets, ranging from enzymes to receptors. nih.govnih.gov
Systematic modification of substituents at different positions of the imidazo[1,2-a]pyrazin-3(7H)-one core has been a key strategy for enhancing biological activity. A notable example comes from research on the chemiluminescent properties of 2,6-diphenylimidazo[1,2-a]pyrazin-3(7H)-one analogues, which share the same core scaffold. nih.govrsc.org These studies revealed that the electronic effect of the substituent at the C6 position is a primary determinant of chemiluminescence efficiency. nih.gov
Specifically, the introduction of a strong electron-donating group, such as a 4-(dimethylamino)phenyl group, at the C6 position was found to be essential for increasing the chemiexcitation efficiency, leading to a high quantum yield. nih.govrsc.org This enhancement is attributed to a charge transfer-induced luminescence (CTIL) mechanism. nih.gov This demonstrates how targeted positional scanning can dramatically improve a desired molecular property.
Table 1: Effect of C6-Substituent on Chemiluminescence of Imidazo[1,2-a]pyrazin-3(7H)-one Analogues This table is interactive. Sort by clicking column headers.
| Compound Class | C6-Substituent | Observed Effect | Reference |
|---|---|---|---|
| 2,6-diphenylimidazo[1,2-a]pyrazin-3(7H)-one derivatives | 4-(dimethylamino)phenyl (Electron-Donating) | High quantum yield (ΦCL ≥ 0.0025) | nih.govrsc.org |
Altering the core heterocyclic structure, a strategy known as scaffold hopping or bioisosteric replacement, has been successfully employed to discover novel compounds with improved properties. This approach involves modifying the core ring system while retaining key binding interactions. mdpi.com
In the broader context of imidazo-heterocycles, researchers have explored replacing the carbon atom at position 5 of an imidazo[1,2-a]pyridine (B132010) core with a nitrogen atom, yielding a new 3-nitroimidazo[1,2-b]pyridazine (B98374) scaffold. mdpi.com This modification was pursued to generate structurally novel compounds based on a known active molecule. Similarly, scaffold hopping from imidazopyridine and triazolopyridine cores led to the discovery of a novel series of imidazo[1,2-a]pyrazin-8-one derivatives as potent modulators of the mGlu2 receptor. researchgate.net This strategy can lead to compounds with different physicochemical properties and potentially improved pharmacological profiles. researchgate.netbohrium.com
In Vivo Preclinical Efficacy Studies in Model Organisms (non-human, non-clinical endpoints)
Derivatives of the imidazo[1,2-a]pyrazine scaffold have demonstrated significant efficacy in various non-human, preclinical models of disease. For example, an optimized imidazo[1,2-a]pyrazine derivative, compound 7, which acts as a potent and selective ENPP1 inhibitor, showed promising antitumor efficacy in a murine model. nih.gov When combined with an anti-PD-1 antibody, this compound achieved a tumor growth inhibition rate of 77.7% and improved survival. nih.gov In a different therapeutic area, related compounds like 7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid have exhibited potent anti-seizure effects in mouse models of epilepsy. nih.govresearchgate.net
Pharmacodynamic (PD) markers are crucial for demonstrating that a compound is exerting its expected biological effect in a living organism. In preclinical studies of imidazo[1,2-a]pyrazine derivatives, several such markers have been successfully measured.
For the ENPP1 inhibitor (compound 7), its mechanism of action involves activating the cGAS-STING pathway. nih.gov In vivo studies confirmed this by showing that the compound enhanced the mRNA expression of downstream target genes of this pathway, including IFNB1, CXCL10, and IL6. nih.gov In another example involving a different heterocyclic scaffold, an imidazopyridine-tethered pyrazoline designed to target STAT3 signaling demonstrated a clear pharmacodynamic effect. researchgate.net Western blot analysis of lysates from treated cancer cells showed a dose- and time-dependent decrease in the phosphorylation of the STAT3 protein at sites Tyr705 and Ser727, confirming engagement with the intended signaling pathway. researchgate.net
Table 2: Examples of Pharmacodynamic Markers for Imidazo[1,2-a]pyrazine & Related Scaffolds This table is interactive. Sort by clicking column headers.
| Compound Scaffold | Target Pathway | Pharmacodynamic Marker | Model System | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrazine | cGAS-STING | Increased mRNA expression of IFNB1, CXCL10, IL6 | In vivo | nih.gov |
Confirming that a compound binds to and modulates its intended target in a living system is a critical step in preclinical development. For inhibitors based on the 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold, which targets the BET family of proteins, target engagement has been demonstrated by observing downstream cellular effects. nih.gov Western Blot analysis showed that a lead compound from this series effectively triggered apoptosis in BxPc3 cells by modulating the intrinsic apoptotic pathway, providing evidence of successful engagement with the BRD4 protein target. nih.gov The inhibition of the ENPP1 enzyme by an imidazo[1,2-a]pyrazine derivative, which subsequently activates the STING pathway, is another clear demonstration of target engagement in a biological system. nih.gov
Future Directions and Research Gaps in the Study of 7 Methyl 2 Phenylimidazo 1,2 a Pyrazin 3 7h One
Development of Novel and Atom-Economical Synthetic Methodologies
The synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives has traditionally involved multi-step procedures. However, modern synthetic chemistry is increasingly focused on the development of atom-economical and environmentally friendly methods. A significant area for future research is the application of such methodologies to the synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one.
Furthermore, the exploration of green reaction conditions, such as the use of microwave irradiation and environmentally benign catalysts, could significantly enhance the sustainability of the synthesis. mdpi.com For instance, iodine-catalyzed three-component condensations have been successfully employed for the synthesis of imidazo[1,2-a]pyrazines, offering a cost-effective and readily available catalytic system. rsc.org
A comparative analysis of existing and novel synthetic routes is presented in the table below.
| Synthetic Strategy | Advantages | Disadvantages |
| Traditional Linear Synthesis | Well-established procedures | Multiple steps, lower overall yield, more waste |
| Multicomponent Reactions (e.g., GBB) | High atom economy, operational simplicity, rapid access to diversity | Substrate scope may need optimization for specific target |
| Microwave-Assisted Synthesis | Reduced reaction times, often higher yields | Requires specialized equipment |
| Green Catalysis (e.g., Iodine) | Low cost, environmentally friendly | Catalyst loading and reaction conditions need optimization |
Exploration of Untapped Chemical Reactivity and Catalytic Applications
The known chemical reactivity of this compound is largely centered on its application as a hydrogen bonding sensor. sigmaaldrich.com This colorimetric probe has been utilized to evaluate the reactivity of hydrogen-bonding organocatalysts and to quantify hydrogen bond strength. sigmaaldrich.com However, the full extent of its chemical reactivity and potential catalytic applications remains largely unexplored.
The imidazo[1,2-a]pyrazine core is known to exhibit chemiluminescent properties, as seen in analogues like Cypridina luciferin. rsc.orgrsc.org Kinetic studies on related compounds have shown that their reaction with superoxide (B77818) can lead to light emission. rsc.org Future research could investigate the chemiluminescent potential of this compound and its derivatives. This could lead to the development of new probes for biological imaging or analytical assays.
Furthermore, the fused heterocyclic system of this compound could potentially act as a ligand for transition metal catalysts. The nitrogen atoms in the imidazole (B134444) and pyrazine (B50134) rings could coordinate with metal centers, creating novel catalytic species. Research in this area could explore the synthesis of metal complexes of the compound and evaluate their catalytic activity in various organic transformations.
Advanced Mechanistic Biological Investigations and Novel Target Identification
The broader class of imidazo[1,2-a]pyrazines has been reported to possess a wide range of biological activities, including antioxidant, antimicrobial, and anticancer properties. tsijournals.comnih.gov Derivatives of this scaffold have been investigated as inhibitors of Gαq/11 proteins in uveal melanoma and as tubulin polymerization inhibitors. nih.govnih.gov A related compound, 7-methylimidazo[1,5-a]pyrazin-8(7H)-one, has been identified as a potent inhibitor of the Bromodomain and Extraterminal Domain (BET) family of proteins. nih.gov
A significant research gap exists in the specific biological activity and mechanism of action of this compound. Future studies should focus on comprehensive in vitro and in vivo screening to identify its potential therapeutic applications.
Advanced mechanistic studies are crucial to understand how this compound exerts its biological effects. This could involve identifying its molecular targets through techniques such as chemical proteomics and thermal shift assays. In silico molecular docking and dynamics simulations can be employed to predict potential binding partners and to elucidate the binding mode at the atomic level. mdpi.comnih.govmdpi.com For instance, docking studies on pyrazine derivatives have been used to identify potential inhibitors of PIM-1 kinase, a target in cancer therapy. researchgate.net
The following table summarizes the reported biological activities of related imidazo[1,2-a]pyrazine derivatives and suggests potential areas of investigation for the target compound.
| Biological Activity | Reported for Related Compounds | Potential for this compound |
| Anticancer | Tubulin polymerization inhibition, Gαq/11 inhibition, BET inhibition nih.govnih.govnih.gov | Screening against various cancer cell lines and investigation of similar mechanisms. |
| Antioxidant | Free radical scavenging activity tsijournals.com | Evaluation of its ability to mitigate oxidative stress. |
| Antimicrobial | Activity against various bacterial and fungal strains tsijournals.com | Screening against a panel of pathogenic microorganisms. |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Virtual screening of large compound libraries using ML-based models can identify new derivatives with potential therapeutic activity. premierscience.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel analogues based on their chemical structure. researchgate.net
The integration of AI and ML into the research pipeline for this compound holds the potential to significantly reduce the time and cost associated with the discovery and development of new therapeutic agents. premierscience.com
Q & A
Q. What are the established synthetic routes and characterization methods for 7-methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one?
A typical synthesis involves cyclocondensation of substituted pyrazines with carbonyl-containing intermediates. For example, a protocol adapted from triazolopyrazinone derivatives includes refluxing 3-hydrazinopyrazin-2(1H)-one with activated carbonyl compounds (e.g., carbonyldiimidazole) in anhydrous dimethylformamide (DMF) for 24 hours, followed by purification via recrystallization . Characterization relies on NMR (¹H/¹³C) for structural confirmation and HPLC for purity assessment (>99%). UV-Vis spectroscopy is critical for tracking reaction progress, particularly in detecting blue-shifts indicative of hydrogen-bonding interactions .
Q. What analytical techniques are used to study its binding interactions with hydrogen-bonding catalysts?
A colorimetric method using UV-Vis spectroscopy monitors blue-shifts in the compound’s absorption spectrum upon binding to catalysts. For instance, a stock solution of the compound (2.27 × 10⁻⁵ M in CH₂Cl₂) is titrated with catalyst solutions, and binding constants (Kₑq) are calculated from spectral changes . Comparative studies employ NMR titration or isothermal titration calorimetry (ITC) for validation.
Advanced Research Questions
Q. What is the mechanistic basis for its chemiluminescence in aqueous systems?
The compound’s chemiluminescence arises from singlet oxygen (¹O₂)-mediated oxidation. In aqueous solutions, photosensitizers (e.g., methylene blue) generate ¹O₂, which reacts with the imidazopyrazinone core to form a dioxetane intermediate. Subsequent decomposition emits light at ~445 nm, with quantum yields dependent on substituent electronic effects . Mechanistic studies use time-resolved spectroscopy and radical scavengers (e.g., sodium azide) to confirm reactive oxygen species (ROS) involvement .
Q. How can researchers resolve contradictions in reported binding constants (Kₑq) for hydrogen-bonding catalysts?
Discrepancies often stem from solvent polarity, catalyst loading, or competing equilibria. To mitigate this:
Q. How can structural modifications enhance its photophysical properties for bioluminescence imaging?
Substituents at positions 2, 6, and 8 significantly impact luminescence. For example:
- 6-Phenyl and 8-benzyl groups (e.g., Furimazine derivatives) improve quantum yield by stabilizing the excited state .
- Fluorination at R2/R3 increases solubility and reduces aggregation in aqueous media .
- Avoid methyl groups at position 5, which quench luminescence . Rational design combines DFT calculations (e.g., HOMO-LUMO gaps) with high-throughput screening of analogs .
Q. What computational approaches are used to predict its interactions with biological targets?
Density functional theory (DFT) models electron distribution and reactive sites, while molecular docking (e.g., AutoDock Vina) simulates binding to enzymes like enoyl-acyl carrier protein reductase (ENR). These methods identify key interactions (e.g., π-π stacking with phenyl groups or hydrogen bonds with the pyrazinone core) . MD simulations further validate stability in biological matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
